molecular formula C20H16N2O2 B137852 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- CAS No. 144246-02-6

1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-

Cat. No. B137852
M. Wt: 316.4 g/mol
InChI Key: FQLZTPSAVDHUKS-UHFFFAOYSA-N
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Description

Recent advancements in the field of synthetic chemistry have highlighted the significance of isoquinoline-1,3(2H,4H)-dione compounds due to their potential applications and the quest for more sustainable and efficient synthetic methods. These compounds, including the specific variant "1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-", have garnered attention for their diverse applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of isoquinoline-1,3-diones has been a subject of extensive research. A variety of synthetic methods have been employed, utilizing acryloyl benzamides as key substrates. These methods involve radical cascade reactions with different radical precursors, including elements such as carbon, sulfur, phosphorus, nitrogen, silicon, and bromine . Additionally, novel syntheses of related compounds have been achieved from commercially available indan-1-ones through a six-step process . Moreover, one-pot syntheses of isoquinolin-3-ones have been developed using the Ugi-4CR post-transformation strategy, which is notable for its efficiency and the structural diversity it offers .

Molecular Structure Analysis

The molecular structure of benzo[de]isoquinoline-1,3-diones has been studied, and it has been found that the nature of the imide side-chain and the type of substituent on the aromatic portion are crucial for their biological activity. For instance, the compound 1H-benzo[de]isoquinoline-1,3(2H)dione,5-amino-2-(2-dimethyl-aminoethyl) has been selected for preclinical toxicology studies based on these structural considerations . Furthermore, the design and synthesis of benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes have revealed high electron affinity values and strong π–π stacking in their crystalline structures .

Chemical Reactions Analysis

The chemical reactivity of benzo[de]isoquinoline-1,3-diones has been explored in the context of their antiviral properties. Specific derivatives have shown inhibitory activity against herpes simplex and vaccinia viruses, with the inhibitory effect being time-related. However, these compounds did not exhibit virucidal effects and were ineffective against influenza and Sindbis virus replication .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[de]isoquinoline-1,3-diones are influenced by their molecular structure. The electron affinity and solubility can be modified by introducing different substituents, such as triisopropylsilylethynyl groups, which also affect their crystallinity. The strong π–π stacking interactions observed in the crystal structures of these compounds suggest potential applications in materials science due to their promising electronic properties .

Scientific Research Applications

Antitumor Applications

1H-Benz[de]isoquinoline-1,3(2H)-dione derivatives have been evaluated for antitumor activity. A study by Paull et al. (1984) highlights their screening against lymphocytic and lymphoid leukemia, emphasizing the importance of the imide side-chain and substituent on the aromatic portion for anticancer activity.

Antimicrobial Activity

Compounds synthesized from 1H-Benz[de]isoquinoline-1,3(2H)-dione have shown promising antimicrobial properties. Kuran et al. (2012) reported significant antibacterial and antifungal activities in several synthesized aminoalkyl derivatives, effective against a range of bacteria and Candida albicans.

Sensor and Photophysical Applications

The compound's derivatives have also been used in sensor and photophysical applications. Staneva et al. (2020) synthesized a novel derivative and studied its photophysical characteristics in organic solvents, along with its sensor ability in detecting pH changes and metal ions.

Chemosensor Systems

1H-Benz[de]isoquinoline-1,3(2H)-dione derivatives are effective in chemosensor systems. Tolpygin et al. (2013) synthesized new derivatives containing an amino group, which showed high selectivity in determining anions.

Catalysis and Polymerization

These compounds have applications in catalysis and polymerization. Anderson et al. (2017) studied the transamination of a derivative, showing its potential in catalytic processes and possibly in laser tissue welding.

Fluorescent Properties

Research by Zhengneng (2012) focused on a water-soluble derivative's fluorescent properties, highlighting its potential in biological labeling and imaging.

Breast Cancer Targeting

A study by Gilbert et al. (2020) found that a naphthalimide analogue of this compound selectively targets breast cancer through the aryl hydrocarbon receptor pathway.

Organic Light-Emitting Device Applications

Derivatives of 1H-Benz[de]isoquinoline-1,3(2H)-dione are used in organic light-emitting devices. Yun et al. (2017) developed red thermally activated delayed fluorescent emitters using this compound as an electron acceptor.

properties

IUPAC Name

6-amino-2-(2,4-dimethylphenyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-11-6-9-17(12(2)10-11)22-19(23)14-5-3-4-13-16(21)8-7-15(18(13)14)20(22)24/h3-10H,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLZTPSAVDHUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)N)C=CC=C4C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062453
Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-
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Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-

CAS RN

2478-20-8, 144246-02-6
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Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-
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Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-
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Record name 6-amino-2-(2,4-dimethylphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YK Tran, JK Buick, JLA Keir, A Williams… - Regulatory Toxicology …, 2019 - Elsevier
The Canadian Domestic Substances List (DSL) contains chemicals that have not been tested for genotoxicity as their use pre-dates regulatory requirements. In the present study, (…
Number of citations: 2 www.sciencedirect.com

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